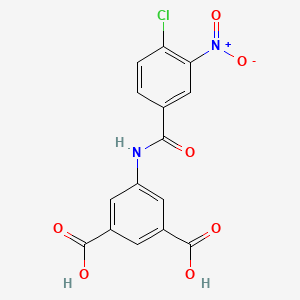
5-(4-CHLORO-3-NITROBENZAMIDO)BENZENE-1,3-DICARBOXYLIC ACID
Vue d'ensemble
Description
5-(4-Chloro-3-nitrobenzamido)benzene-1,3-dicarboxylic acid is an aromatic compound with significant applications in various scientific fields. This compound is characterized by the presence of a chlorinated nitrobenzamido group attached to a benzene ring, which also contains two carboxylic acid groups. Its unique structure makes it valuable for research in pharmaceuticals, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-3-nitrobenzamido)benzene-1,3-dicarboxylic acid typically involves multiple steps, starting with the chlorination and nitration of benzene derivatives. The key steps include:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to form chlorobenzene.
Nitration: Chlorobenzene is then nitrated using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group, forming 4-chloro-3-nitrobenzene.
Amidation: The nitrobenzene derivative undergoes amidation with an appropriate amine to form the benzamido group.
Carboxylation: Finally, the benzene ring is carboxylated using carbon dioxide (CO2) under high pressure and temperature to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chloro-3-nitrobenzamido)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Nucleophiles: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Catalysts: Ferric chloride (FeCl3), sulfuric acid (H2SO4)
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the chlorine atom.
Esters: Formed by esterification of the carboxylic acid groups.
Applications De Recherche Scientifique
5-(4-Chloro-3-nitrobenzamido)benzene-1,3-dicarboxylic acid has diverse scientific research applications, including:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs and bioactive molecules.
Materials Science: Employed in the development of advanced materials with specific properties, such as polymers and coatings.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 5-(4-chloro-3-nitrobenzamido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The nitro and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Lacks the benzamido group and has different reactivity and applications.
5-Amino-2-chlorobenzoic acid: Contains an amino group instead of a nitro group, leading to different chemical properties.
3-Nitrobenzamide: Lacks the carboxylic acid groups and has distinct applications in organic synthesis.
Uniqueness
5-(4-Chloro-3-nitrobenzamido)benzene-1,3-dicarboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which confer specific reactivity and versatility in various chemical reactions. Its structure allows for multiple functionalization possibilities, making it valuable for diverse scientific research applications.
Propriétés
IUPAC Name |
5-[(4-chloro-3-nitrobenzoyl)amino]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O7/c16-11-2-1-7(6-12(11)18(24)25)13(19)17-10-4-8(14(20)21)3-9(5-10)15(22)23/h1-6H,(H,17,19)(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHRIKLVUZIDHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[4-(2,4-Difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]-phenylmethanone](/img/structure/B3740624.png)
![3-bromo-4-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3740639.png)
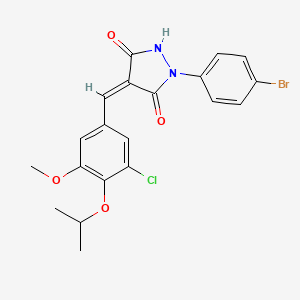
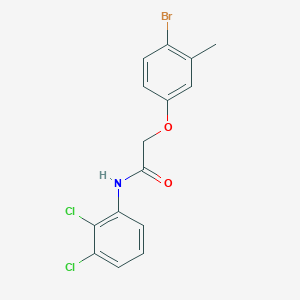
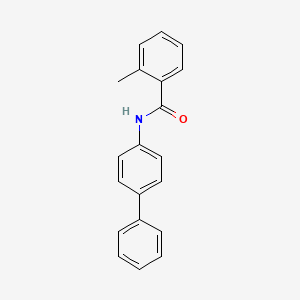
![ethyl 4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B3740677.png)

![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3740693.png)
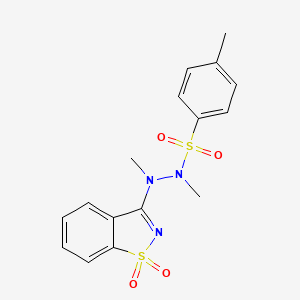

![2-(2-chlorophenoxy)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B3740712.png)
![[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3,4-dichlorobenzoate](/img/structure/B3740720.png)
![[4-[4-(Benzenesulfonyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone](/img/structure/B3740726.png)
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3740728.png)
